molecular formula C12H17BrO4 B8176629 4-Bromo-1,2-bis(2-methoxyethoxy)benzene

4-Bromo-1,2-bis(2-methoxyethoxy)benzene

Cat. No.: B8176629
M. Wt: 305.16 g/mol
InChI Key: JHBGMSZDXLUBOZ-UHFFFAOYSA-N
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Description

4-Bromo-1,2-bis(2-methoxyethoxy)benzene is an organic compound with the molecular formula C12H17BrO4 It is a brominated derivative of benzene, featuring two methoxyethoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1,2-bis(2-methoxyethoxy)benzene typically involves the bromination of a precursor compound, such as 1,2-bis(2-methoxyethoxy)benzene. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1,2-bis(2-methoxyethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of new compounds.

    Oxidation Reactions: The methoxyethoxy groups can be oxidized under specific conditions to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in the formation of 1,2-bis(2-methoxyethoxy)benzene.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions yields 1,2-bis(2-methoxyethoxy)phenol, while oxidation with potassium permanganate produces 4-bromo-1,2-bis(2-methoxyethoxy)benzoic acid.

Scientific Research Applications

4-Bromo-1,2-bis(2-methoxyethoxy)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or reagent.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-1,2-bis(2-methoxyethoxy)benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as nucleophilic substitution or oxidation. The molecular targets and pathways involved are determined by the nature of the reagents and conditions used in these reactions.

Comparison with Similar Compounds

4-Bromo-1,2-bis(2-methoxyethoxy)benzene can be compared with other similar compounds, such as:

    1-Bromo-2-(2-methoxyethoxy)ethane: A simpler compound with one methoxyethoxy group and a bromine atom.

    4-Bromo-2-fluoro-1-(2-methoxyethoxy)benzene: A fluorinated derivative with similar structural features.

    1,4-Dibromo-2,5-bis(2-methoxyethoxy)benzene: A compound with two bromine atoms and two methoxyethoxy groups.

The uniqueness of this compound lies in its specific substitution pattern and the presence of two methoxyethoxy groups, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

4-bromo-1,2-bis(2-methoxyethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrO4/c1-14-5-7-16-11-4-3-10(13)9-12(11)17-8-6-15-2/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBGMSZDXLUBOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)Br)OCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1,2-Bis(2-methoxyethoxy)benzene (8.1 g, 31.9 mmol) and N-bromosuccinimide (6.2 g, 35 mmol) were stirred in 50 mL DMF at room temperature overnight. The reaction was diluted with 200 mL EtOAc and washed with 1N NaOH and water. The organic layer was dried over magnesium sulfate and concentrated to give 9.7 g (92%) of 4-bromo-1,2-bis(2-methoxyethoxy)benzene.
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

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